2-({1-[(2-bromophenyl)methyl]piperidin-4-yl}methoxy)pyrazine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
The compound “2-({1-[(2-bromophenyl)methyl]piperidin-4-yl}methoxy)pyrazine” is a complex organic molecule. It contains a piperidine ring, which is a common structural motif found in agrochemicals and pharmaceuticals . The piperidine ring can be found in biologically active compounds for a variety of disease states .
Synthesis Analysis
The synthesis of similar compounds has been reported in the literature. For instance, a novel compound with a similar structure was obtained in good yield via a three-step protocol . Another method involves the reaction of protected 1,2-diamines with 2-bromoethyldiphenylsulfonium triflate under basic conditions .Molecular Structure Analysis
The molecular structure of such compounds is typically assigned by High-Resolution Mass Spectrometry (HRMS), Infrared spectroscopy (IR), and Nuclear Magnetic Resonance (NMR) experiments .Chemical Reactions Analysis
The chemical reactions involved in the synthesis of such compounds often include cyclization of 1,2-diamine derivatives with sulfonium salts, the Ugi reaction, ring opening of aziridines under the action of N-nucleophiles, intermolecular cycloaddition of alkynes bearing an amino group, parallel solid-phase synthesis, and photocatalytic synthesis .Physical And Chemical Properties Analysis
The physical and chemical properties of such compounds are typically determined using various analytical techniques, including HRMS, IR, and NMR .Scientific Research Applications
2-({1-[(2-bromophenyl)methyl]piperidin-4-yl}methoxy)pyrazine has been widely studied for its potential applications in various fields, including medicinal chemistry, biochemistry, and pharmacology. In medicinal chemistry, the compound has been studied for its potential to be used as a drug target for the treatment of various diseases, such as cancer and Alzheimer's disease. In biochemistry, this compound has been investigated for its role in the regulation of cellular processes and its ability to modulate the activity of enzymes. In pharmacology, the compound has been studied for its potential to be used as a therapeutic agent for the treatment of various diseases.
Mechanism of Action
Target of Action
It’s known that compounds with similar structures have been used in suzuki–miyaura (sm) cross-coupling reactions . This reaction is a widely-applied transition metal catalysed carbon–carbon bond forming reaction .
Mode of Action
The compound likely interacts with its targets through a process similar to the Suzuki–Miyaura (SM) cross-coupling reaction . In this reaction, oxidative addition occurs with formally electrophilic organic groups, whereby palladium becomes oxidized through its donation of electrons to form the new Pd–C bond . Transmetalation occurs with formally nucleophilic organic groups, which are transferred from boron to palladium .
Biochemical Pathways
The compound likely affects the biochemical pathways involved in the Suzuki–Miyaura (SM) cross-coupling reaction . This reaction conjoins chemically differentiated fragments that participate in electronically divergent processes with the metal catalyst .
Pharmacokinetics
It’s known that boronic acids and their esters, which are similar to the compound , are only marginally stable in water . This could impact the compound’s Absorption, Distribution, Metabolism, and Excretion (ADME) properties and its bioavailability.
Result of Action
The suzuki–miyaura (sm) cross-coupling reaction, which the compound is likely involved in, results in the formation of a new carbon–carbon bond .
Action Environment
The action, efficacy, and stability of the compound “2-({1-[(2-bromophenyl)methyl]piperidin-4-yl}methoxy)pyrazine” could be influenced by various environmental factors. For instance, the stability of similar compounds, such as boronic acids and their esters, can be affected by the presence of water .
Advantages and Limitations for Lab Experiments
The use of 2-({1-[(2-bromophenyl)methyl]piperidin-4-yl}methoxy)pyrazine in laboratory experiments has several advantages. Firstly, the compound is relatively easy to synthesize and can be produced in large quantities. Secondly, the compound is stable and can be stored for long periods of time. Finally, the compound is relatively non-toxic and does not pose any significant safety concerns. However, there are some limitations when using this compound in laboratory experiments. The compound is not soluble in water and therefore cannot be used in aqueous solutions. In addition, the compound can react with other compounds and therefore must be handled with care.
Future Directions
There are a number of potential future directions for the use of 2-({1-[(2-bromophenyl)methyl]piperidin-4-yl}methoxy)pyrazine in scientific research. Firstly, the compound could be used to develop new drugs for the treatment of various diseases, such as cancer and Alzheimer's disease. Secondly, the compound could be used to study the regulation of cellular processes and the mechanism of action of various enzymes. Thirdly, the compound could be used to develop new therapeutic agents for the treatment of various diseases. Finally, the compound could be used to develop new diagnostic tools for the detection of various diseases.
Synthesis Methods
2-({1-[(2-bromophenyl)methyl]piperidin-4-yl}methoxy)pyrazine can be synthesized through a variety of methods, including the Suzuki-Miyaura cross-coupling reaction and the use of organometallic reagents. The Suzuki-Miyaura cross-coupling reaction involves the coupling of two organoboron compounds in the presence of a palladium catalyst. This method has been widely used to synthesize this compound, as it is a relatively simple and efficient process. Alternatively, the compound can also be synthesized using organometallic reagents such as organoboron and organosilicon compounds. This method has also been shown to be an efficient and cost-effective way to synthesize this compound.
properties
IUPAC Name |
2-[[1-[(2-bromophenyl)methyl]piperidin-4-yl]methoxy]pyrazine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H20BrN3O/c18-16-4-2-1-3-15(16)12-21-9-5-14(6-10-21)13-22-17-11-19-7-8-20-17/h1-4,7-8,11,14H,5-6,9-10,12-13H2 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PINATFGUBMJMTI-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1COC2=NC=CN=C2)CC3=CC=CC=C3Br |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H20BrN3O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
362.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.